3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Benzofuran derivatives have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves multiple steps starting from benzofuran-2-carboxylic acid. The process includes:
Amidation: Benzofuran-2-carboxylic acid is first converted to its corresponding amide using butyramide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: Lacks the butyramido and fluorophenyl groups.
2-fluorophenylbenzofuran: Lacks the butyramido and carboxamide groups.
Butyramido-benzofuran: Lacks the fluorophenyl group.
Properties
IUPAC Name |
3-(butanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-7-16(23)22-17-12-8-3-6-11-15(12)25-18(17)19(24)21-14-10-5-4-9-13(14)20/h3-6,8-11H,2,7H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQGMJZDDKWRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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